(R)-[(1-Phenylethyl)amino]acetic acid
CAS No.: 78397-15-6
Cat. No.: VC0152187
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.
![(R)-[(1-Phenylethyl)amino]acetic acid - 78397-15-6](/images/no_structure.jpg)
Specification
CAS No. | 78397-15-6 |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.219 |
IUPAC Name | 2-[[(1R)-1-phenylethyl]amino]acetic acid |
Standard InChI | InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 |
Standard InChI Key | RFEBVEWGRABHPU-MRVPVSSYSA-N |
SMILES | CC(C1=CC=CC=C1)NCC(=O)O |
Introduction
Chemical Identity and Structure
Basic Information
(R)-[(1-Phenylethyl)amino]acetic acid is identified by the CAS number 78397-15-6 and has the molecular formula C10H13NO2 . With a molecular weight of 179.22 g/mol, this compound represents an important chiral building block in organic synthesis and pharmaceutical research .
Structural Characteristics
The structure of (R)-[(1-Phenylethyl)amino]acetic acid features a glycine backbone (amino acid) with a phenylethyl group attached to the nitrogen atom. The "(R)" designation indicates the specific stereochemistry at the chiral center, which is crucial for its biological activity and applications in stereoselective synthesis . The compound contains both an amino group and a carboxylic acid function, giving it amphoteric properties, while the phenyl ring contributes to its hydrophobic character .
Chemical Identifiers
Table 1: Chemical Identifiers of (R)-[(1-Phenylethyl)amino]acetic Acid
Identifier Type | Value |
---|---|
CAS Number | 78397-15-6 |
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 2-[[(1R)-1-phenylethyl]amino]acetic acid |
InChI | InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key | RFEBVEWGRABHPU-MRVPVSSYSA-N |
SMILES | CC@HNCC(=O)O |
Physical and Chemical Properties
Physical Properties
The compound exists as a solid at room temperature and exhibits specific physical characteristics that influence its handling and applications in laboratory settings .
Table 2: Physical Properties of (R)-[(1-Phenylethyl)amino]acetic Acid
Property | Value |
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Physical State (at 20°C) | Solid |
Melting Point | 234-237°C |
Appearance | White to off-white solid |
Solubility | Soluble in polar solvents (water, alcohols); less soluble in non-polar solvents |
Solution Preparation
For research applications requiring specific concentrations, the following dilution table provides guidance on preparing stock solutions:
Table 3: Stock Solution Preparation of (R)-[(1-Phenylethyl)amino]acetic Acid
Desired Concentration | Volume Required for Different Amounts |
---|---|
1 mg | |
1 mM | 5.5797 mL |
5 mM | 1.1159 mL |
10 mM | 0.558 mL |
To enhance solubility, manufacturers recommend heating the compound to 37°C followed by oscillation in an ultrasonic bath .
Biological Activity and Research Applications
Applications in Synthetic Chemistry
As a chiral building block, (R)-[(1-Phenylethyl)amino]acetic acid serves several important functions in synthetic organic chemistry:
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It can be utilized as a versatile intermediate in the synthesis of complex organic molecules
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Its defined stereochemistry makes it valuable for asymmetric synthesis applications
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The compound can serve as a precursor in the development of pharmaceutical candidates
Supplier | Catalog Number | Purity | Package Sizes | Price Range |
---|---|---|---|---|
GlpBio | GF50750 | Not specified | Sample solution (25 μL, 10 mM) | Not specified |
Biotuva | D850394 | ≥97% | 1g, 5g, 25g, 100g | $23.51 – $606.90 |
AK Scientific | V7759 | 98% (HPLC) | Not specified | Not specified |
CymitQuimica | 54-OR951340 | 95% | Not specified | €95.00 – €185.00 |
Structural Comparison and Relationships
Stereochemical Significance
The compound's stereochemistry plays a crucial role in its biological activity and chemical behavior. The R-configuration at the chiral center distinguishes it from its enantiomer, which would exhibit different biological interactions and possibly different activity profiles . This stereochemical specificity makes (R)-[(1-Phenylethyl)amino]acetic acid particularly valuable in contexts where molecular recognition depends on precise three-dimensional arrangements.
Related Compounds
(R)-[(1-Phenylethyl)amino]acetic acid belongs to a family of phenylethylamine derivatives that have various applications in pharmaceutical research and organic synthesis. Its structural similarity to other amino acids allows it to participate in biochemical pathways and potentially modulate physiological functions, including neurotransmission.
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